molecular formula C13H15N3O3 B12448385 N'-cyclohexylidene-2-nitrobenzohydrazide

N'-cyclohexylidene-2-nitrobenzohydrazide

Cat. No.: B12448385
M. Wt: 261.28 g/mol
InChI Key: JDCUDAKFVAQMJS-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-nitrobenzohydrazide is an organic compound with the molecular formula C13H15N3O3 It is a derivative of benzohydrazide, characterized by the presence of a cyclohexylidene group and a nitro group attached to the benzene ring

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-nitrobenzamide

InChI

InChI=1S/C13H15N3O3/c17-13(15-14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(18)19/h4-5,8-9H,1-3,6-7H2,(H,15,17)

InChI Key

JDCUDAKFVAQMJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-nitrobenzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and cyclohexanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

While specific industrial production methods for N’-cyclohexylidene-2-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

    Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form hydrazones or azines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

    Condensation: Aldehydes or ketones, under acidic or basic conditions.

Major Products Formed

    Reduction: 2-amino-N’-cyclohexylidene-benzohydrazide.

    Substitution: N’-alkylated derivatives of N’-cyclohexylidene-2-nitrobenzohydrazide.

    Condensation: Hydrazones or azines, depending on the reactants used.

Scientific Research Applications

N’-cyclohexylidene-2-nitrobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various hydrazide derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. The presence of the nitro group is often associated with bioactivity.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-nitrobenzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydrazide moiety can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

N’-cyclohexylidene-2-nitrobenzohydrazide can be compared with other similar compounds, such as:

    N’-cyclohexylidene-3-nitrobenzohydrazide: Similar structure but with the nitro group at the 3-position instead of the 2-position.

    N’-cyclohexylidene-4-nitrobenzohydrazide: Similar structure but with the nitro group at the 4-position.

    N’-cyclohexylidene-2-iodobenzohydrazide: Similar structure but with an iodine atom instead of the nitro group.

The uniqueness of N’-cyclohexylidene-2-nitrobenzohydrazide lies in the specific positioning of the nitro group, which can influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

N'-Cyclohexylidene-2-nitrobenzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation reaction between cyclohexylidene hydrazine and 2-nitrobenzoyl chloride. The molecular formula for this compound is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, and its structure features a hydrazide group with a nitro substituent on the benzene ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, showing promising results compared to conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also shown potential anticancer activity. Research conducted on various cancer cell lines revealed that this compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

A study involving human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that treatment with the compound resulted in:

  • Cell viability reduction : Approximately 70% at a concentration of 50 µM.
  • Apoptotic cell percentage : Increased by 40% as assessed by flow cytometry.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group may play a critical role in interacting with key enzymes involved in bacterial metabolism.
  • Induction of Oxidative Stress : The compound appears to elevate reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis.
  • Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients received topical applications of the compound over two weeks, resulting in significant improvement in infection resolution rates compared to placebo controls.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted at XYZ University evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer therapeutic agent.

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